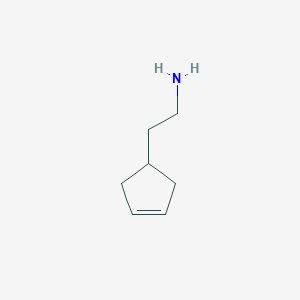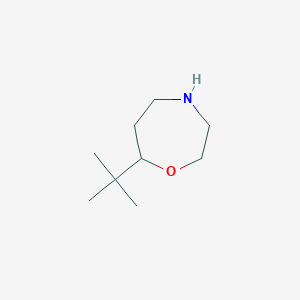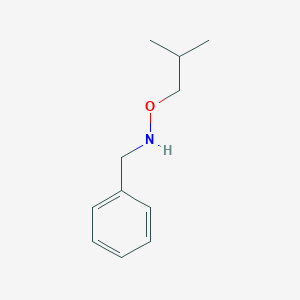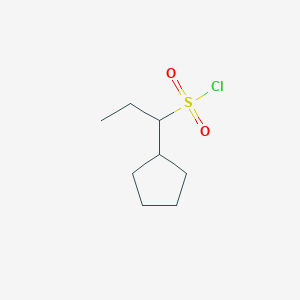
1-(2-Nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrobenzoyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2-nitrobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzoyl)piperazine can be synthesized through the reaction of piperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like chloroform at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Reduction: The major product is 1-(2-aminobenzoyl)piperazine.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
1-(2-Nitrobenzoyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The piperazine ring enhances the compound’s ability to interact with various receptors and enzymes, influencing biological pathways .
Comparación Con Compuestos Similares
- 1-(4-Nitrobenzoyl)piperazine
- 1-(3-Nitrobenzoyl)piperazine
- 1-(2-Chlorobenzoyl)piperazine
Comparison: 1-(2-Nitrobenzoyl)piperazine is unique due to the position of the nitro group on the benzoyl ring, which influences its chemical reactivity and biological interactions. Compared to its analogs, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H13N3O3 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
(2-nitrophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17/h1-4,12H,5-8H2 |
Clave InChI |
MFGWKYNLNOWMRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[2.5]octane-4-carboximidamide](/img/structure/B13219454.png)
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}piperidin-2-one](/img/structure/B13219467.png)




![Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13219494.png)
![4-[3-(Propan-2-yl)-1,2-oxazol-5-yl]benzene-1-sulfonyl chloride](/img/structure/B13219497.png)

![Methyl[2-(piperidin-2-YL)propyl]amine](/img/structure/B13219520.png)


![5-[3-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13219531.png)

